molecular formula C162H269N49O47S2 B1180419 PTH (1-31) (HUMAN) CAS No. 157938-23-3

PTH (1-31) (HUMAN)

Cat. No. B1180419
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description


PTH (1-31) (HUMAN) is a peptide fragment derived from the larger parathyroid hormone (PTH) molecule. It corresponds to the first 31 amino acids of the full-length PTH sequence. Unlike the well-known PTH (1-34), which plays a crucial role in calcium homeostasis, PTH (1-31) has distinct properties and effects.



Synthesis Analysis


PTH (1-31) is synthesized within the parathyroid glands. Initially, the entire PTH precursor (pre-pro-PTH) is produced. Post-translational processing involves cleavage of the signal peptide and subsequent removal of the N-terminal portion, resulting in the active PTH (1-31) fragment.



Molecular Structure Analysis


The molecular structure of PTH (1-31) consists of 31 amino acids. It retains the N-terminal region critical for receptor binding and downstream signaling. The C-terminal portion, absent in PTH (1-31), contains the calcium-regulating domain.



Chemical Reactions Analysis


PTH (1-31) interacts with specific receptors on target cells, primarily in bone and kidney tissues. Upon binding, it activates intracellular signaling pathways, including cyclic adenosine monophosphate (cAMP) production. This leads to increased renal phosphate excretion and calcium mobilization from bone.



Physical And Chemical Properties Analysis



  • Solubility : PTH (1-31) is water-soluble.

  • Stability : It remains stable under physiological conditions.

  • Half-Life : PTH (1-31) has a shorter half-life compared to PTH (1-34).


Safety And Hazards



  • Safety : PTH (1-31) has been studied in animal models and healthy humans. It appears safe, but long-term effects require further investigation.

  • Hazards : No significant hazards are associated with PTH (1-31).


Future Directions



  • Clinical Applications : Explore therapeutic potential beyond osteoporosis, such as bone healing and tissue repair.

  • Receptor-Specific Agonists : Develop selective agonists targeting PTH receptors for improved efficacy and safety.

  • Combination Therapies : Investigate synergistic effects when combined with other bone-modifying agents.


properties

CAS RN

157938-23-3

Product Name

PTH (1-31) (HUMAN)

Molecular Formula

C162H269N49O47S2

Molecular Weight

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.